5-(Butylsulfanyl)benzene-1,3-diol
Description
5-(Butylsulfanyl)benzene-1,3-diol is a phenolic compound characterized by a resorcinol (benzene-1,3-diol) core substituted with a butylsulfanyl (-S-C₄H₉) group at the 5-position. This structural motif places it within a broader class of alkyl- and aryl-substituted resorcinol derivatives, which are studied for their diverse biological activities, including antimicrobial, antioxidant, and cytotoxic properties.
Properties
CAS No. |
54839-92-8 |
|---|---|
Molecular Formula |
C10H14O2S |
Molecular Weight |
198.28 g/mol |
IUPAC Name |
5-butylsulfanylbenzene-1,3-diol |
InChI |
InChI=1S/C10H14O2S/c1-2-3-4-13-10-6-8(11)5-9(12)7-10/h5-7,11-12H,2-4H2,1H3 |
InChI Key |
OBUQICZSPJTRQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=CC(=CC(=C1)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butylsulfanyl)benzene-1,3-diol typically involves the introduction of the butylsulfanyl group onto a benzene-1,3-diol scaffold. One common method is the nucleophilic substitution reaction where a butylthiol reacts with a suitable benzene-1,3-diol derivative under basic conditions. The reaction can be facilitated by using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the hydroxyl groups, making the benzene ring more nucleophilic.
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-(Butylsulfanyl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The butylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or alkylating agents (e.g., alkyl halides) can be used under appropriate conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxybutylbenzene.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
5-(Butylsulfanyl)benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Butylsulfanyl)benzene-1,3-diol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, affecting biochemical pathways.
Comparison with Similar Compounds
Key Observations :
- Sulfur vs. Alkyl/Aryl Groups: The butylsulfanyl group may enhance lipophilicity compared to alkyl chains (e.g., climacostol) but reduce hydrogen-bonding capacity relative to hydroxyl or amino groups. Sulfur’s electronegativity could also influence redox reactivity .
- Antifungal Activity : Phenethyl-substituted derivatives (e.g., 2-ethyl-5-phenethylbenzene-1,3-diol) exhibit potent antifungal effects against Pythium aphanidermatum (EC₅₀ ~2.7 µg/ml), attributed to hydrophobic interactions with fungal membranes . The butylsulfanyl group’s larger size and sulfur atom might modulate similar activity.
- Therapeutic Potential: Tapinarof’s phenylethenyl and isopropyl groups confer anti-inflammatory properties via aryl hydrocarbon receptor modulation . Sulfur-containing analogs like this compound could exhibit distinct pharmacokinetics due to sulfur’s metabolic stability.
Physicochemical Properties
- Solubility : Alkyl chains (e.g., climacostol) enhance lipid solubility, while polar groups like hydroxyls (e.g., resveratrol impurities) increase water solubility. The butylsulfanyl group’s intermediate polarity may balance these properties.
- This contrasts with stable alkyl or aryl derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
